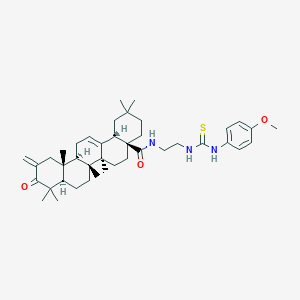

Anticancer agent 225

Description

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-N-[2-[(4-methoxyphenyl)carbamothioylamino]ethyl]-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H59N3O3S/c1-26-24-38(6)31(37(4,5)33(26)45)16-17-40(8)32(38)15-14-29-30-25-36(2,3)18-20-41(30,21-19-39(29,40)7)34(46)42-22-23-43-35(48)44-27-10-12-28(47-9)13-11-27/h10-14,30-32H,1,15-25H2,2-9H3,(H,42,46)(H2,43,44,48)/t30-,31-,32+,38-,39+,40+,41-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJHGYUTHAAGAS-RRBGEOAMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=S)NC6=CC=C(C=C6)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)NCCNC(=S)NC6=CC=C(C=C6)OC)C)(CC(=C)C(=O)C3(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H59N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Actinium-225: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actinium-225 (Ac-225) is a highly potent alpha-emitting radionuclide at the forefront of a new era in oncology known as Targeted Alpha Therapy (TAT).[1][2] Its therapeutic efficacy stems from a cascade of four high-energy alpha particles released during its decay.[3][4][5] When coupled with a tumor-targeting molecule, Ac-225 delivers powerful, localized radiation that induces complex and irreparable double-strand breaks (DSBs) in the DNA of cancer cells, leading to catastrophic cellular damage and apoptotic cell death.[1][2][6][7] This mechanism is effective even in cancers that have developed resistance to traditional beta-particle radiotherapy and chemotherapy.[4] This guide provides an in-depth examination of the physical properties, core cellular and molecular mechanisms of action, and key experimental methodologies used to evaluate the effects of Actinium-225.

Physical Properties and Decay Characteristics

The profound cytotoxicity of Ac-225 is a direct result of its unique nuclear decay properties. With a half-life of 9.92 days, it is suitable for therapeutic applications, allowing sufficient time for manufacturing, delivery, and tumor localization before decaying.[2][3] Each atom of Ac-225 acts as a nanogenerator, initiating a decay chain that releases a total of four high-energy alpha particles, magnifying its destructive potential within a highly localized area of a few cell diameters.[3][5][8]

Quantitative Data: Physical Properties

The fundamental physical characteristics of Actinium-225 are summarized below.

| Property | Value | Reference |

| Half-life (t½) | 9.919 days | [3] |

| Decay Mode | Alpha (α) Emission | [3] |

| Primary Alpha Energy | 5.935 MeV | [3] |

| Total Alpha Energy per Decay | ~28 MeV (Sum of 4 alpha particles) | [4] |

| Alpha Particle Range in Tissue | 40 - 100 µm (a few cell diameters) | [4][9] |

Quantitative Data: Actinium-225 Decay Chain

The Ac-225 decay cascade involves a series of short-lived daughter nuclides, culminating in the stable isotope Bismuth-209. This chain reaction is responsible for the release of four alpha particles and two beta particles.

| Nuclide | Half-life (t½) | Decay Mode | Particle Energy (MeV) |

| Actinium-225 (²²⁵Ac) | 9.92 days | α | 5.83 |

| Francium-221 (²²¹Fr) | 4.9 min | α | 6.34 |

| Astatine-217 (²¹⁷At) | 32.3 ms | α | 7.07 |

| Bismuth-213 (²¹³Bi) | 45.6 min | β⁻ (97.8%), α (2.2%) | β⁻: 1.42, α: 5.87 |

| Polonium-213 (²¹³Po) | 4.2 µs | α | 8.38 |

| Thallium-209 (²⁰⁹Tl) | 2.2 min | β⁻ | 3.98 |

| Lead-209 (²⁰⁹Pb) | 3.25 hours | β⁻ | 0.64 |

| Bismuth-209 (²⁰⁹Bi) | Stable | - | - |

Data sourced from multiple references.[4][9][10]

Figure 1: Actinium-225 decay chain to stable Bismuth-209.

Core Cellular and Molecular Mechanism of Action

The therapeutic action of Ac-225 is initiated when a targeting vector, such as a monoclonal antibody or peptide, delivers the radionuclide to a cancer cell.[1][2] Upon decay, the emitted alpha particles traverse the cell, depositing a large amount of energy and causing dense, localized ionization.[11]

High-LET Radiation and DNA Double-Strand Breaks (DSBs)

Alpha particles are characterized by high linear energy transfer (LET), meaning they deposit significant energy over a very short path.[4][12] This energy deposition results in a high density of ionization events within the cell nucleus. The primary molecular target of this radiation is DNA.[13] The high-LET nature of alpha particles is exceptionally effective at causing multiple, closely spaced DNA lesions, leading to complex DNA double-strand breaks (DSBs).[12][14][15] Unlike the simpler breaks caused by lower-LET radiation (e.g., beta particles or gamma rays), these clustered DSBs are exceedingly difficult for the cell's repair machinery to correct, often resulting in irreparable damage.[2][7][16]

DNA Damage Response, Cell Cycle Arrest, and Apoptosis

The induction of DSBs triggers a robust DNA Damage Response (DDR).[17]

-

Damage Sensing and Signaling: DSBs are rapidly recognized by sensor proteins, primarily the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM activation initiates a signaling cascade, a key event of which is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[18] These γH2AX foci serve as crucial biomarkers, flagging the locations of DSBs for the recruitment of DNA repair proteins.[10][19] Recent studies have confirmed that Ac-225 treatment leads to a significant increase in γH2AX and phosphorylated AKT (pAKT), consistent with alpha-particle-driven DSBs.[16][20]

-

Cell Cycle Arrest: The DDR signaling cascade activates cell cycle checkpoints, primarily causing an arrest in the G2/M phase.[10][19] This pause provides the cell with an opportunity to repair the extensive DNA damage before attempting mitosis. Studies have shown that incubation with Ac-225 conjugates can lead to a 60% increase in the population of tumor cells in the G2/M phase.[10][19]

-

Induction of Apoptosis: Due to the complexity and severity of the DSBs induced by Ac-225's alpha particles, cellular repair attempts are often futile.[7] When the damage is deemed irreparable, the DDR signaling shifts from repair to the induction of programmed cell death, or apoptosis.[5][18] This is often observed experimentally as an increase in the subG1 cell population during flow cytometry analysis and through positive staining in Annexin V assays.[10][21][22]

In addition to direct DNA damage, alpha particles can activate other signaling pathways, such as the sphingomyelin (B164518) pathway, and generate reactive oxygen species (ROS) that contribute to cellular damage and can induce bystander effects in neighboring, non-irradiated cells.[12][13][18]

References

- 1. openmedscience.com [openmedscience.com]

- 2. cnl.ca [cnl.ca]

- 3. Actinium-225 - Wikipedia [en.wikipedia.org]

- 4. An Overview of Targeted Alpha Therapy with 225Actinium and 213Bismuth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Journey of Actinium-225: How Scientists Discovered a New Way to Produce a Rare Medical Radioisotope | Department of Energy [energy.gov]

- 7. youtube.com [youtube.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]

- 10. DNA Double Strand Breaks as Predictor of Efficacy of the Alpha-Particle Emitter Ac-225 and the Electron Emitter Lu-177 for Somatostatin Receptor Targeted Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. openmedscience.com [openmedscience.com]

- 13. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantifying DNA strand breaks from targeted alpha emitters 225Ac and 227Th via Geant4-DNA: implications for RBE and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying DNA strand breaks from targeted alpha emitters 225Ac and 227Th via Geant4-DNA: implications for RBE and cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Actinium Pharma: ATNM-400 active in hard-to-treat breast cancer | ATNM Stock News [stocktitan.net]

- 17. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Why Is Actinium Pharmaceuticals Stock Rising Today? [stocktwits.com]

- 21. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eatris.cz [eatris.cz]

A Technical Guide to the Cytotoxicity of the Actinium-225 Decay Chain and its Daughter Isotopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted Alpha Therapy (TAT) represents a paradigm shift in cancer treatment, utilizing the potent, short-range destructive power of alpha-emitting radionuclides to selectively eliminate malignant cells while minimizing damage to surrounding healthy tissue.[1][2] Among the alpha emitters under investigation, Actinium-225 (²²⁵Ac) has emerged as a particularly promising candidate due to its favorable decay characteristics.[3][4] With a half-life of 9.92 days, ²²⁵Ac initiates a cascade of alpha and beta emissions, effectively acting as a "nanogenerator" that delivers multiple cytotoxic alpha particles to the target site.[1][3][4] This guide provides an in-depth examination of the ²²⁵Ac decay chain, the mechanisms of cytotoxicity driven by its daughter isotopes, quantitative efficacy data, and the experimental protocols used to evaluate these effects.

The Actinium-225 Decay Chain

²²⁵Ac decays to the stable isotope Bismuth-209 (²⁰⁹Bi) through a series of seven intermediate radionuclide progenies.[5] This decay sequence involves the emission of four high-energy alpha particles and two beta particles, which collectively contribute to its high therapeutic potential.[1][3][6] The short-lived nature of the daughter isotopes ensures that the majority of the radiation dose is delivered in a relatively short period following the initial decay of ²²⁵Ac.

Caption: The decay chain of Actinium-225, showing half-lives and primary emissions.

Table 1: Properties of ²²⁵Ac and its Key Daughter Isotopes

| Isotope | Half-Life (t½) | Primary Emission | Average Energy (MeV) |

|---|---|---|---|

| ²²⁵Ac | 9.92 days | Alpha (α) | 5.8 |

| ²²¹Fr | 4.8 minutes | Alpha (α) | 6.3 |

| ²¹⁷At | 32.3 milliseconds | Alpha (α) | 7.1 |

| ²¹³Bi | 45.6 minutes | Beta (β⁻), Alpha (α) | 0.44 (β⁻), 5.9 (α) |

| ²¹³Po | 4.2 microseconds | Alpha (α) | 8.4 |

| ²⁰⁹Pb | 3.25 hours | Beta (β⁻) | 0.64 |

Source: Data compiled from multiple sources.[3][7]

Mechanisms of Cytotoxicity

The profound cytotoxicity of the ²²⁵Ac decay chain is primarily attributed to the high Linear Energy Transfer (LET) of the emitted alpha particles.[1][2] Unlike the sparse ionization patterns of beta particles or gamma rays, alpha particles deposit a large amount of energy over a very short distance (typically 40-100 µm), resulting in dense, localized damage to cellular structures.[1][2][8]

Key Cytotoxic Effects:

-

Complex DNA Damage: The high-LET nature of alpha radiation induces complex and clustered DNA double-strand breaks (DSBs).[2][5][9][10] These lesions are significantly more challenging for cellular repair mechanisms to resolve compared to the simpler breaks caused by low-LET radiation, often leading to mitotic catastrophe and cell death.[2][8][10]

-

Ineffective DNA Repair: The complexity of alpha-induced DSBs can overwhelm the cell's primary repair pathways, namely Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[10] Studies have shown that while low-LET radiation damage can be repaired, the clustered damage from alpha emitters often leads to apoptosis.[10]

-

Reactive Oxygen Species (ROS): While direct DNA damage is the principal mechanism, the interaction of alpha particles with water molecules can also generate reactive oxygen species (ROS).[2] These free radicals can cause further, indirect damage to DNA, proteins, and lipids, contributing to overall cellular stress and cytotoxicity.[2]

-

Apoptosis Induction: The extensive and irreparable DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and the initiation of programmed cell death, or apoptosis.[11][12][13] The quantification of proteins involved in the DDR, such as γH2AX and 53BP1, serves as a reliable marker for the extent of DSBs.[10][14][15]

Caption: Signaling pathway from alpha particle-induced DNA damage to apoptosis.

The Role and Challenge of Daughter Isotopes

A single ²²⁵Ac atom, when delivered to a cancer cell, acts as a nanogenerator, releasing a cascade of four alpha particles within its decay chain.[3] This multiplication of cytotoxic events from a single targeting molecule is a key advantage of ²²⁵Ac-based therapies.[3]

However, the physics of alpha decay presents a significant challenge: daughter nuclide recoil . Upon emitting an alpha particle, the daughter nucleus experiences a recoil energy of approximately 100-200 keV.[16][17] This energy is orders of magnitude greater than the strength of any chemical bond, inevitably causing the daughter isotope to break free from its chelator and targeting molecule.[16][17][18]

These "free" daughter isotopes, such as ²²¹Fr and ²¹³Bi, are no longer bound to the cancer cell.[16] Their subsequent biodistribution can lead to accumulation in non-target organs, with the kidneys being a primary site of concern, potentially causing dose-limiting toxicity.[7][16] This phenomenon complicates dosimetry and underscores the importance of strategies to retain daughter nuclides at the tumor site, such as using internalizing antibodies or encapsulating the ²²⁵Ac within nanocarriers.[3][16]

Quantitative Cytotoxicity Data

The superior potency of ²²⁵Ac compared to beta-emitters and even single alpha-emitters like ²¹³Bi has been demonstrated in numerous studies. In vitro experiments have shown that significantly lower activities of ²²⁵Ac are required to achieve the same level of cell killing.[3][19][20]

Table 2: Summary of In Vitro Cytotoxicity Data

| Cell Line | Radioconjugate | Cytotoxicity Metric | Result | Citation |

|---|---|---|---|---|

| A431/CCKBR | [²²⁵Ac]Ac-PP-F11N | EA50 (24 h) | 6.2 ± 1.1 kBq/mL | [21] |

| AR42J (Pancreatic) | [²²⁵Ac]Ac-DOTATOC | ED50 (48 h) | 14 kBq/mL | [22] |

| PC3-PIP (Prostate) | [²²⁵Ac]Ac-PSMA-I&T | RBE vs. ¹⁷⁷Lu | 4.2 | [23] |

| U-87 MG (Glioblastoma) | [²²⁵Ac]Ac-Au@TADOTAGA | Cell Viability | Dose-dependent decrease | [24] |

| A431 (Epidermoid) | [²²⁵Ac]DTPA-Antibody | Specific Cell Killing | Potent and specific |[20] |

Table 3: Summary of In Vivo Therapeutic Efficacy

| Animal Model | Cancer Type | Radioconjugate | Key Finding | Citation |

|---|---|---|---|---|

| NSG Mice (C4-2 xenograft) | Prostate Cancer | [²²⁵Ac]Ac-PSMA-617 | Early treatment prevented liver metastases and significantly increased survival (27 vs. 7 weeks). | [25][26] |

| Nude Mice (H69 xenograft) | Neuroendocrine | [²²⁵Ac]Ac-DOTATATE | 80% of mice survived the full 100-day study duration. | [27] |

| Nude Mice (A431/CCKBR) | Squamous Cancer | [²²⁵Ac]Ac-PP-F11N | Significant tumor growth delay and increased survival. | [21] |

| LNCaP Xenograft Mice | Prostate Cancer | [²²⁵Ac]Ac-RPS-074 | Complete remission in 6 out of 7 mice with a single 148 kBq dose. |[1] |

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTS/MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effect of a radiolabeled compound on a cancer cell line.

-

Cell Culture: Plate cells (e.g., PC3-PIP, A431) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Prepare serial dilutions of the radioconjugate (e.g., [²²⁵Ac]Ac-PSMA-I&T). Remove the culture medium from the cells and replace it with a medium containing the radioconjugate at various activities. Include untreated control wells.

-

Incubation: Incubate the cells with the radioconjugate for a defined period (e.g., 24, 48, or 72 hours).

-

Assay: After incubation, remove the radioactive medium. Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance of the resulting formazan (B1609692) product using a plate reader at the appropriate wavelength (e.g., 490 nm for MTS).

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against the logarithm of the activity concentration and fit the data to a dose-response curve to determine metrics like EA50 or ED50.

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Protocol 2: DNA Double-Strand Break Quantification (γH2AX Foci Assay)

This protocol details the immunofluorescence staining method used to visualize and quantify DNA DSBs.[15]

-

Cell Culture & Treatment: Grow cells on glass coverslips in a petri dish. Treat with the desired activity of the ²²⁵Ac-conjugate for a specific duration.

-

Fixation: Wash cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cell membranes with a solution like 0.2% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a DSB marker (e.g., anti-phospho-Histone H2A.X or anti-53BP1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash thoroughly with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Wash with PBS. Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging & Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of distinct fluorescent foci per nucleus using image analysis software. The number of foci correlates with the number of DSBs.[14][15]

References

- 1. Actinium-225 targeted alpha particle therapy for prostate cancer [thno.org]

- 2. mdpi.com [mdpi.com]

- 3. Realizing the potential of the Actinium-225 radionuclide generator in targeted alpha-particle therapy applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantifying DNA strand breaks from targeted alpha emitters 225Ac and 227Th via Geant4-DNA: implications for RBE and cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of human prostate cancer cell lines in vitro and induction of apoptosis using 213Bi-Herceptin alpha-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxicity of breast cancer cells overexpressing HER2/neu by 213Bi-Herceptin radioimmunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 213Bi-PAI2 conjugate selectively induces apoptosis in PC3 metastatic prostate cancer cell line and shows anti-cancer activity in a xenograft animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Repair of α-particle-induced DNA damage in peripheral blood mononuclear cells after internal ex vivo irradiation with 223Ra - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantification of radiation-induced DNA double strand break repair foci to evaluate and predict biological responses to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The in vivo fate of 225Ac daughter nuclides using polymersomes as a model carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Cytotoxicity of 213Bi- and 225Ac-immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Actinium-225 in targeted alpha-particle therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. research-collection.ethz.ch [research-collection.ethz.ch]

- 22. DNA Double Strand Breaks as Predictor of Efficacy of the Alpha-Particle Emitter Ac-225 and the Electron Emitter Lu-177 for Somatostatin Receptor Targeted Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. In vitro dose effect relationships of actinium-225- and lutetium-177-labeled PSMA-I&T - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Targeted alpha therapy in a systemic mouse model of prostate cancer - a feasibility study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Targeted alpha therapy in a systemic mouse model of prostate cancer - a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. jnm.snmjournals.org [jnm.snmjournals.org]

A Technical Guide to Preclinical Studies of Actinium-225 Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and quantitative data analysis involved in the preclinical evaluation of Actinium-225 (²²⁵Ac) targeted alpha therapy (TAT). The potent cytotoxic effects of alpha particles, stemming from their high linear energy transfer (LET) and short path length, make ²²⁵Ac a highly promising radionuclide for cancer treatment.[1][2][3] Effective preclinical evaluation is critical to advancing these promising therapies to clinical applications.

Mechanism of Action

Actinium-225 is a potent alpha-emitting radionuclide with a half-life of 9.9 days.[2][4] It decays through a cascade, releasing four alpha particles, which results in a high degree of cytotoxicity localized to the target cancer cells.[2][3] The high LET of these alpha particles (around 100 keV/µm) causes complex, difficult-to-repair DNA double-strand breaks (DSBs), leading to cell death.[2][3][5] This localized energy deposition minimizes damage to surrounding healthy tissues, a significant advantage over beta-emitting therapies.[1][2]

The therapeutic strategy involves conjugating ²²⁵Ac to a targeting molecule, such as a monoclonal antibody or a small molecule ligand, that specifically binds to antigens overexpressed on the surface of cancer cells, like the prostate-specific membrane antigen (PSMA) in prostate cancer.[1][2] Upon binding, the ²²⁵Ac-conjugate is often internalized, trapping the radionuclide and its decay daughters within the cell, thereby maximizing the radiation dose delivered to the tumor.[1][6]

Preclinical Radiopharmaceuticals

The development of ²²⁵Ac-based radiopharmaceuticals involves the careful selection of a targeting vector, a chelator to stably bind ²²⁵Ac, and robust radiolabeling techniques.

Targeting Vectors:

-

Small molecules: PSMA-targeting ligands like PSMA-617 and PSMA-I&T are extensively studied for prostate cancer.[1][7]

-

Antibodies: Monoclonal antibodies such as lintuzumab (B1169857) (anti-CD33) for acute myeloid leukemia and pelgifatamab (anti-PSMA) for prostate cancer have been evaluated.[4][8]

-

Peptides: Minigastrin analogues targeting the cholecystokinin (B1591339) B receptor (CCKBR) are being explored for certain cancers.[9][10]

Chelators:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A commonly used chelator, though labeling with ²²⁵Ac can require elevated temperatures.[3][11]

-

Macropa: An 18-membered macrocycle that has shown efficient and stable chelation of ²²⁵Ac under milder conditions (room temperature or 37°C).[3][8][12]

Quantitative Data Summary

The following tables summarize key quantitative data from representative preclinical studies of ²²⁵Ac-TAT.

Table 1: In Vitro Cytotoxicity of ²²⁵Ac-Radiopharmaceuticals

| Radiopharmaceutical | Cell Line | Assay | IC50 / EC50 | Reference |

| [²²⁵Ac]Ac-PSMA-I&T | PC3-PIP (PSMA+) | Clonogenic Assay | ~0.37 kBq/mL | [13] |

| [²²⁵Ac]Ac-DOTA-PP-F11N | A431/CCKBR | Proliferation Assay | 6.2 ± 1.1 kBq/mL | [14] |

| [²²⁵Ac]Ac-DOTA-PKU525 | 4T1-hFAP | MTT Assay | Not specified | [7] |

Table 2: Therapeutic Efficacy of ²²⁵Ac-TAT in Xenograft Models

| Radiopharmaceutical | Tumor Model | Administered Activity | Key Finding | Reference |

| [²²⁵Ac]Ac-SibuDAB | PC-3 PIP xenograft | 5 kBq/mouse | Eradication of tumors | [7] |

| [²²⁵Ac]Ac-macropa-pelgi | C4-2 xenograft | 300 kBq/kg | Enhanced antitumor efficacy (T/Cvolume ratio of 0.10) | [8] |

| [²²⁵Ac]Ac-RPS-074 | LNCaP xenograft | 148 kBq | Complete response in 6 of 7 tumors | [4] |

| [²²⁵Ac]Ac-L1 | PSMA+ subcutaneous | Not specified | Activity-dependent inhibition of tumor growth | [15] |

| [²²⁵Ac]Ac-DOTA-PP-F11N | A431/CCKBR xenograft | Not specified | Dose-dependent inhibition of tumor growth and extended survival | [9][10] |

Table 3: Biodistribution of ²²⁵Ac-Radiopharmaceuticals in Mice (%ID/g at 24h post-injection)

| Radiopharmaceutical | Tumor | Blood | Liver | Kidneys | Spleen | Reference |

| [²²⁵Ac]Ac-mcp-D-alb-PSMA | 153.48 ± 37.76 (at 168h) | Not specified | Not specified | Not specified | Not specified | [16] |

| [²²⁵Ac]Ac-mcp-M-alb-PSMA | 46.04 ± 7.77 (at 128h) | Not specified | Not specified | Not specified | Not specified | [16] |

| [²²⁵Ac]Ac-LNC1011 | 80.57 ± 3.00 | Not specified | Not specified | Not specified | Not specified | [16] |

| [²²⁵Ac]Ac-DOTA-PP-F11N | 7.2 ± 1.8 | Not specified | Not specified | Not specified | Not specified | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings.

Radiolabeling of Targeting Vectors

Protocol for ²²⁵Ac-DOTA Antibody Labeling:

-

Conjugation: React the antibody with an activated N-hydroxysuccinimide (NHS) ester of DOTA in HEPES buffer (pH 7.5) for 24 hours at 4°C.[1]

-

Purification: Purify the DOTA-antibody conjugate using size-exclusion chromatography.

-

Radiolabeling: Incubate the DOTA-antibody conjugate with ²²⁵AcCl₃ in a suitable buffer (e.g., 0.2 M NaOAc, pH 4.5) at 37°C for 2 hours.[7]

-

Quality Control: Determine the radiochemical yield and purity using instant thin-layer chromatography (iTLC) with a mobile phase of 0.1 M EDTA.[7]

Protocol for ²²⁵Ac-Macropa Peptide Labeling:

-

Reaction Mixture: Combine the macropa-conjugated peptide, ²²⁵Ac, 2,5-dihydroxybenzoic acid (as a quencher), and 0.2 M NH₄OAc buffer (pH 6).[17]

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[17]

-

Quality Control: Assess radiochemical purity via radio-HPLC or iTLC.

In Vitro Assays

Clonogenic Survival Assay:

-

Cell Treatment: Incubate cells in suspension with increasing concentrations of the ²²⁵Ac-radiopharmaceutical for a defined period (e.g., 3 hours) at 37°C.[13]

-

Cell Plating: After treatment, wash the cells, count them, and plate a known number of cells in triplicate into 6-well plates.

-

Incubation: Incubate the plates for 9-14 days to allow for colony formation.[18]

-

Staining and Counting: Fix the colonies with 4% paraformaldehyde or 10% formalin and stain with 0.5% Methylene blue or crystal violet. Count colonies containing at least 50 cells.[18][19]

-

Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.

γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks:

-

Cell Treatment and Fixation: Culture cells on coverslips, treat with the ²²⁵Ac-radiopharmaceutical, and fix with 3.7% paraformaldehyde at various time points post-treatment.[20]

-

Permeabilization and Blocking: Permeabilize the cells with 0.25% Triton X-100 and block with 5% BSA solution.[20]

-

Antibody Staining: Incubate with a primary antibody against γH2AX (phospho-histone H2AX, Ser139), followed by a fluorescently labeled secondary antibody.

-

Imaging and Quantification: Mount the coverslips and visualize the γH2AX foci using fluorescence microscopy. Quantify the number of foci per cell nucleus.

In Vivo Studies

Prostate Cancer Xenograft Mouse Model:

-

Cell Preparation: Harvest human prostate cancer cells (e.g., LNCaP, PC-3) and resuspend them in a suitable medium, often mixed with Matrigel.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).[21]

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume.

-

Treatment: Once tumors reach a specified size, administer the ²²⁵Ac-radiopharmaceutical intravenously, intraperitoneally, or subcutaneously.[22]

-

Efficacy Assessment: Continue monitoring tumor volume and body weight. The primary endpoints are typically tumor growth delay and overall survival.

Biodistribution Study:

-

Animal Model: Use tumor-bearing mice as described above.

-

Radiopharmaceutical Administration: Inject a known activity of the ²²⁵Ac-radiopharmaceutical, typically via the tail vein.[23]

-

Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48, 168 hours post-injection), euthanize the animals and dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, etc.).[23]

-

Activity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Signaling Pathways and Experimental Workflows

DNA Damage Response Pathway

The high-LET alpha particles from the ²²⁵Ac decay chain induce complex DNA double-strand breaks (DSBs), which are challenging for cells to repair.[2][8] This triggers the DNA damage response (DDR) pathway. The master kinase Ataxia-Telangiectasia Mutated (ATM) is a key sensor of DSBs and initiates a signaling cascade involving the phosphorylation of numerous downstream proteins, including H2AX (forming γH2AX foci at the damage site) and checkpoint kinases Chk1/Chk2.[4][6][8] This leads to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, triggers apoptosis. The primary repair pathways for DSBs are Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[8][24]

Experimental Workflows

The following diagrams illustrate typical workflows for preclinical in vitro and in vivo evaluations of ²²⁵Ac-TAT.

Dosimetry and Toxicology

A critical aspect of preclinical evaluation is determining the radiation absorbed dose in tumors and normal organs. Dosimetry for ²²⁵Ac is complex due to the redistribution of its daughter radionuclides following alpha decay, which can lead to off-target toxicity.[25] The kidneys and salivary glands are often organs of concern, showing uptake of free daughter isotopes like ²¹³Bi.[25] Preclinical studies in nonhuman primates have shown that high cumulative doses of ²²⁵Ac can lead to renal toxicity and anemia.[26] Therefore, careful biodistribution studies and dosimetry calculations are essential to establish a therapeutic window that maximizes anti-tumor efficacy while minimizing normal tissue toxicity.

This guide provides a foundational framework for conducting and interpreting preclinical studies of Actinium-225 targeted alpha therapy. Adherence to detailed and standardized protocols is paramount for generating high-quality, reproducible data to support the clinical translation of these potent new cancer therapies.

References

- 1. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]

- 3. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleic Acid Sensing Pathways in DNA Repair Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Development of CD46 targeted alpha theranostics in prostate cancer using 134Ce/225Ac-Macropa-PEG4-YS5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro dose effect relationships of actinium-225- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research-collection.ethz.ch [research-collection.ethz.ch]

- 15. Clonogenic assay to measure bystander cytotoxicity of targeted alpha-particle therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Modulating the pharmacokinetic profile of Actinium-225-labeled macropa-derived radioconjugates by dual targeting of PSMA and albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Mouse Models in Prostate Cancer Translational Research: From Xenograft to PDX - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. osti.gov [osti.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Induction and Processing of the Radiation-Induced Gamma-H2AX Signal and Its Link to the Underlying Pattern of DSB: A Combined Experimental and Modelling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. isotopes.gov [isotopes.gov]

Radiobiology of Alpha Particle Emitters in Oncology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted Alpha Therapy (TAT) represents a paradigm shift in oncology, harnessing the potent, localized cytotoxic effects of alpha-particle-emitting radionuclides to treat a spectrum of malignancies, including metastatic and treatment-resistant cancers. The high linear energy transfer (LET) of alpha particles induces complex, irreparable double-strand DNA breaks (DSBs), leading to potent and targeted cancer cell death with minimal damage to surrounding healthy tissues. This guide provides a comprehensive technical overview of the radiobiology of alpha emitters, detailing their mechanisms of action, the intricate cellular responses they elicit, and the experimental methodologies used to evaluate their efficacy. Quantitative data on key radionuclides are presented for comparative analysis, and critical signaling pathways are visualized to elucidate the molecular underpinnings of this promising therapeutic modality.

Introduction to Targeted Alpha Therapy

Targeted Alpha Therapy is a form of radionuclide therapy that utilizes alpha-emitting isotopes conjugated to targeting molecules, such as antibodies or peptides, to selectively deliver highly cytotoxic radiation to cancer cells.[1][2][3] Unlike beta particles, which have a longer range and lower LET, alpha particles (helium nuclei) deposit a large amount of energy over a very short distance (typically 50-100 µm), corresponding to a few cell diameters.[4][5][6] This high-LET radiation (around 80-100 keV/µm) results in a dense track of ionization events, causing clustered and complex DNA damage that is difficult for cancer cells to repair, leading to efficient cell killing.[7][8] This localized energy deposition minimizes off-target toxicity to surrounding healthy tissues, a significant advantage over other radiation modalities.[9] TAT is particularly promising for treating micrometastases, residual disease, and hematological malignancies.[6][10]

Physical and Radiobiological Properties of Key Alpha Emitters

Several alpha-emitting radionuclides are currently under investigation or in clinical use for TAT. Their distinct physical properties, such as half-life and decay chain, influence their suitability for different therapeutic applications.

| Radionuclide | Half-life | Alpha Energy (MeV) | Linear Energy Transfer (LET) (keV/µm) | Decay Chain Highlights |

| Radium-223 (223Ra) | 11.4 days | 5.0 - 7.5 | ~80 | Emits 4 alpha particles in its decay to stable lead. |

| Actinium-225 (225Ac) | 9.92 days | 5.8 - 8.4 | ~80-100 | Yields four high-energy alpha emissions in its decay chain.[5][11] |

| Thorium-227 (227Th) | 18.7 days | 5.7 - 6.1 | ~80-100 | Progenitor of Radium-223.[1][12] |

| Astatine-211 (211At) | 7.2 hours | 5.9 - 7.5 | ~100 | Short half-life suitable for specific targeting strategies.[13][14] |

| Lead-212 (212Pb) | 10.6 hours | 6.1 - 8.8 (from 212Bi/212Po) | ~80-100 | In-vivo generator for the alpha-emitter Bismuth-212 (212Bi).[6][15] |

Relative Biological Effectiveness (RBE): The RBE of alpha particles is significantly higher than that of low-LET radiation like gamma or beta rays, typically ranging from 3 to 7 for therapeutic endpoints.[16] However, for stochastic effects like carcinogenesis, the RBE can be as high as 20.[16] This high RBE reflects the severe and often irreparable nature of the DNA damage induced by alpha radiation.[17][18]

Molecular Mechanisms of Alpha Particle-Induced Cell Death

The primary mechanism by which alpha particles induce cell death is through the generation of complex and clustered DNA double-strand breaks (DSBs).[1][8][19] A single traversal of an alpha particle through a cell nucleus can be sufficient to cause cell death.[20]

DNA Damage and Repair Pathways

The dense ionization track of an alpha particle creates multiple DNA lesions in close proximity, including DSBs, single-strand breaks, and base damage.[7][21] This complex damage is a major challenge for the cell's repair machinery.

dot

Caption: Alpha particle-induced DNA damage and repair pathways.

Two major pathways are involved in the repair of DSBs:

-

Non-Homologous End Joining (NHEJ): This is the predominant DSB repair pathway in mammalian cells, particularly in the G0 and G1 phases of the cell cycle.[20][22] It directly ligates the broken DNA ends. Key proteins in this pathway include the Ku70/80 heterodimer and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[23][24][25]

-

Homologous Recombination (HR): This is a more accurate repair pathway that uses a sister chromatid as a template and is primarily active in the S and G2 phases.[20][22] The MRE11-RAD50-NBS1 (MRN) complex is crucial for initiating HR, which in turn activates the Ataxia-Telangiectasia Mutated (ATM) kinase.[17]

Due to the complexity of alpha particle-induced damage, repair is often error-prone or incomplete, leading to cell death or genomic instability.[20]

Cell Fate Decisions: Apoptosis, Cell Cycle Arrest, and Senescence

The cellular response to alpha particle-induced DNA damage involves a complex interplay of signaling pathways that determine the cell's fate.

dot

Caption: Signaling pathways leading to different cell fates after alpha particle exposure.

-

Apoptosis: Alpha particle irradiation can trigger programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][26] Activation of the ATM/ATR signaling cascade can lead to the stabilization and activation of the tumor suppressor protein p53, which in turn can induce the expression of pro-apoptotic proteins like Bax and Puma.[4] The activation of caspases, a family of proteases, is a central event in the execution of apoptosis.[16][27]

-

Cell Cycle Arrest: To allow time for DNA repair, cells activate cell cycle checkpoints, primarily at the G1/S and G2/M transitions.[7] The p53-p21 axis plays a critical role in G1 arrest, where p21, a cyclin-dependent kinase (CDK) inhibitor, prevents the transition into the S phase.[3][28][29] The G2/M checkpoint is also robustly activated to prevent cells with damaged DNA from entering mitosis.[1][30]

-

Senescence: In some cases, instead of undergoing apoptosis, cells may enter a state of permanent growth arrest known as senescence.[19] This can be a protective mechanism to prevent the proliferation of cells with damaged genomes.

The Bystander Effect

A fascinating aspect of high-LET radiation is the "bystander effect," where non-irradiated cells in the vicinity of irradiated cells exhibit signs of DNA damage and cellular stress.[13][31] This phenomenon is mediated by signals released from the irradiated cells, including reactive oxygen species (ROS), nitric oxide (NO), and cytokines.[13][31] These signals can be transmitted to neighboring cells through gap junctions or the extracellular medium, inducing responses such as apoptosis, mutations, and genomic instability.[8][32]

dot

Caption: A simplified diagram of the bystander effect.

The STING Pathway

Recent evidence suggests that the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a component of the innate immune system, is activated by cytosolic DNA resulting from alpha particle-induced DNA damage.[33][34][35] Activation of this pathway can lead to the production of type I interferons and other pro-inflammatory cytokines, which can enhance anti-tumor immune responses.[9][35]

Key Experimental Protocols in Alpha Particle Radiobiology

Evaluating the biological effects of alpha particle emitters requires specialized experimental techniques. Below are detailed methodologies for key assays.

Clonogenic Assay

This assay is the gold standard for measuring the reproductive viability of cells after irradiation.

Protocol:

-

Cell Culture: Maintain the cancer cell line of interest in appropriate culture conditions.

-

Cell Seeding: Trypsinize and count the cells. Seed a known number of cells into multi-well plates. The number of cells seeded will depend on the expected survival fraction at different radiation doses.

-

Irradiation: Irradiate the cells with the alpha particle source. For targeted alpha therapy studies, cells can be incubated with the radiolabeled targeting agent for a specific duration.

-

Incubation: Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution such as 4% paraformaldehyde or 10% formalin. Stain the colonies with a dye like crystal violet.

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each dose. Plot the SF against the radiation dose to generate a cell survival curve.

γ-H2AX Foci Analysis

This immunofluorescence-based assay is used to quantify DNA double-strand breaks.

Protocol:

-

Cell Culture and Irradiation: Grow cells on coverslips and irradiate them with the alpha particle source.

-

Fixation and Permeabilization: At desired time points post-irradiation, fix the cells with 4% paraformaldehyde and permeabilize with a detergent like 0.3% Triton X-100.

-

Blocking: Block non-specific antibody binding with a solution such as 5% bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye like DAPI and mount the coverslips on microscope slides.

-

Microscopy and Image Analysis: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus, which correspond to DSBs, is then quantified using image analysis software.

dot

Caption: Experimental workflow for γ-H2AX foci analysis.

Apoptosis Assays

Apoptosis can be assessed using several methods, with Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry being a common approach.

Protocol:

-

Cell Treatment: Treat cells with the alpha particle emitter.

-

Cell Harvesting: At various time points, harvest both adherent and floating cells.

-

Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye such as propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Studies in Animal Models

Preclinical evaluation of targeted alpha therapies is essential and is typically conducted in rodent models.

Methodology:

-

Tumor Model Establishment: Establish tumors in immunocompromised mice by subcutaneously or orthotopically implanting human cancer cells. Systemic disease models can also be created by intravenous or intracardiac injection of tumor cells.[8]

-

Radiopharmaceutical Administration: Administer the targeted alpha-emitter, typically via intravenous injection.

-

Biodistribution Studies: At various time points post-injection, euthanize the animals and harvest tumors and major organs. Measure the radioactivity in each tissue to determine the uptake and clearance of the radiopharmaceutical.

-

Therapy Studies: Monitor tumor growth over time using methods like caliper measurements or bioluminescence imaging. Record animal survival.

-

Toxicity Assessment: Monitor animal weight and overall health. Perform histological analysis of major organs to assess for any treatment-related toxicity.

Conclusion and Future Directions

The radiobiology of alpha particle emitters provides a strong rationale for their use in oncology. Their high LET and short range allow for potent and targeted killing of cancer cells while sparing healthy tissues. A thorough understanding of the molecular mechanisms of alpha particle-induced DNA damage and the subsequent cellular responses is crucial for the continued development and optimization of targeted alpha therapies. Future research will likely focus on identifying novel targets for TAT, developing new chelating agents for a wider range of alpha emitters, and exploring combination therapies that can enhance the efficacy of TAT, for example, by targeting DNA repair pathways. The continued elucidation of the complex signaling networks activated by alpha particles will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. Molecular Pathways: Targeted α-Particle Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential effects of alpha-particle radiation and x-irradiation on genes associated with apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p53 and p21 form an inducible barrier that protects cells against cyclin E-cdk2 deregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha Particle–Emitting Radiopharmaceuticals as Cancer Therapy: Biological Basis, Current Status, and Future Outlook for Therapeutics Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "ATR activation in response to ionizing radiation: still ATM territory" - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alterations in the progression of cells through the cell cycle after exposure to alpha particles or gamma rays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bystander effect of alpha-particle irradiation on cell survival and associated mechanism [inis.iaea.org]

- 9. DNA Damage and Activation of cGAS/STING Pathway Induce Tumor Microenvironment Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Factors underlying the cell growth-related bystander responses to alpha particles. | Semantic Scholar [semanticscholar.org]

- 12. Investigation of switch from ATM to ATR signaling at the sites of DNA damage induced by low and high LET radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Radiation-induced bystander effect and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Unravelling the complexities of DNA-PK activation by structure-based mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The paradox role of caspase cascade in ionizing radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.biologists.com [journals.biologists.com]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]

- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 23. creative-diagnostics.com [creative-diagnostics.com]

- 24. Frontiers | DNA-PKcs: A Multi-Faceted Player in DNA Damage Response [frontiersin.org]

- 25. DNA double strand break repair via non-homologous end-joining - PMC [pmc.ncbi.nlm.nih.gov]

- 26. (PDF) Alpha Particles Induce Apoptosis Through the [research.amanote.com]

- 27. researchgate.net [researchgate.net]

- 28. The role of p53 in coordinated regulation of cyclin D1 and p21 gene expression by the adenovirus E1A and E1B oncogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. The Cell Cycle G2/M Block Is an Indicator of Cellular Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Role of damaged mitochondrial transfer in alpha-particle generator 212Pb radiation-induced bystander effect - PMC [pmc.ncbi.nlm.nih.gov]

- 33. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

Actinium-225: A Comprehensive Technical Guide to its Discovery and Synthesis for Targeted Alpha Therapy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Actinium-225 (²²⁵Ac), an alpha-emitting radionuclide with a half-life of 9.9 days, is at the forefront of a new frontier in cancer treatment known as Targeted Alpha Therapy (TAT). Its potent and localized cytotoxic effects, resulting from a cascade of four alpha particle emissions, offer the potential to eradicate cancer cells with minimal damage to surrounding healthy tissue. This technical guide provides an in-depth overview of the discovery of ²²⁵Ac and a detailed examination of its primary synthesis routes. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the advancement of radiopharmaceuticals. This document outlines the key production methodologies, presents quantitative data for comparative analysis, details experimental protocols, and visualizes complex pathways and workflows to facilitate a deeper understanding of this promising therapeutic isotope.

Discovery of Actinium-225

Actinium-225 was first identified in 1947 by a team of physicists at Argonne National Laboratory led by F. Hagemann. Their discovery was part of the investigation into the decay products of synthetically produced Uranium-233 (²³³U), which led to the characterization of the previously unknown neptunium (B1219326) decay series (4n+1). Independently, a Canadian research group also identified the same decay scheme. Both findings, which established the existence and the approximately 10-day half-life of ²²⁵Ac, were published concurrently in the same issue of Physical Review.

Synthesis of Actinium-225: A Comparative Analysis

The scarcity of naturally occurring ²²⁵Ac necessitates its artificial production. Several methods have been developed, each with distinct advantages and challenges. The primary routes of synthesis include decay from a Thorium-229 (²²⁹Th) generator, cyclotron-based production via proton irradiation of Radium-226 (²²⁶Ra), and high-energy proton spallation of Thorium-232 (²³²Th). A less common but emerging method involves the photonuclear reaction on ²²⁶Ra.

Quantitative Data on Production Methods

The following tables summarize the key quantitative parameters associated with the main production routes for ²²⁵Ac.

| Production Method | Target Material | Typical Yield | Radionuclidic Purity (% ²²⁵Ac) | Key Impurities |

| ²²⁹Th Generator | ²²⁹Th (from ²³³U decay) | ~100 mCi per campaign (from 150 mCi ²²⁹Th)[1] | > 99% | None significant |

| Cyclotron Production | ²²⁶Ra | ~2.4 MBq from 37 MBq target (5h irradiation)[2][3] | > 99% (after decay of ²²⁶Ac)[2][3] | ²²⁶Ac |

| Thorium Spallation | ²³²Th | ~10 Ci over 10 days (simulation)[4] | Variable, requires extensive purification | ²²⁷Ac (0.1-0.3%)[5], fission products |

| Photonuclear Reaction | ²²⁶Ra | ~148 GBq (4 Ci) from 1g target (10-day irradiation)[6] | High, with methods to reduce ²²⁷Ac | ²²⁷Ac |

| Accelerator-Based Method | Particle | Typical Beam Energy | Beam Current |

| Cyclotron Production | Protons | 10 - 20 MeV (optimal ~15-17 MeV)[7] | 20 µA[2][3] |

| Thorium Spallation | Protons | >100 MeV[5] | Variable (e.g., up to 2.5 x 10¹⁶ protons/day) |

| Photonuclear Reaction | Photons (from electrons) | 18 MV (from medical LINAC) | 20 kW beam power[6] |

Experimental Protocols

The following sections provide detailed methodologies for the key production and purification processes for Actinium-225.

Thorium-229 Generator Milking

The production of ²²⁵Ac from a ²²⁹Th source is a well-established method that yields a high-purity product.

Protocol:

-

Source Preparation: A purified ²²⁹Th source, typically in a nitric acid solution, is allowed to decay, leading to the ingrowth of its daughter products, including ²²⁵Ra and ²²⁵Ac.

-

Separation of Thorium: The ²²⁹Th solution is passed through an anion exchange resin column. Thorium is retained on the resin, while the ²²⁵Ra and ²²⁵Ac pass through.

-

Radium-Actinium Separation: The eluate containing ²²⁵Ra and ²²⁵Ac is then passed through a cation exchange resin column.

-

Elution of Actinium-225: ²²⁵Ac is selectively eluted from the cation exchange resin, leaving the ²²⁵Ra adsorbed.

-

Final Purification: The collected ²²⁵Ac fraction may undergo further purification steps to ensure it meets the required quality standards for radiolabeling.

Cyclotron Production from Radium-226

This method utilizes a medical cyclotron to induce the ²²⁶Ra(p,2n)²²⁵Ac reaction.

Protocol:

-

Target Preparation: A thin, uniform layer of ²²⁶Ra is electroplated onto a target substrate.

-

Irradiation: The ²²⁶Ra target is irradiated with a proton beam of 10-20 MeV. Optimal energy is typically between 14 and 17 MeV to maximize ²²⁵Ac yield and minimize impurities.[7]

-

Target Dissolution: After irradiation, the target is remotely handled and the ²²⁶Ra and newly formed ²²⁵Ac are dissolved, typically in nitric acid.

-

Chemical Separation:

-

The dissolved target solution is loaded onto a cation exchange resin.

-

A series of washes with different concentrations of nitric acid is performed to separate ²²⁵Ac from the bulk of the unreacted ²²⁶Ra and other byproducts.

-

-

Impurity Decay: The separated ²²⁵Ac fraction is allowed to "cool" for 2-3 weeks to allow for the decay of the short-lived impurity, ²²⁶Ac.[2][3]

-

Final Purification: A secondary purification step, often repeating the ion exchange chromatography, is performed to obtain high-purity ²²⁵Ac.[2][3]

Thorium-232 Spallation

High-energy proton bombardment of a ²³²Th target produces ²²⁵Ac through spallation reactions. This method can generate large quantities of ²²⁵Ac but also a wide range of fission and spallation byproducts, necessitating a complex purification process.

Protocol:

-

Target Preparation: A target of thorium metal or thorium oxide is fabricated.

-

Irradiation: The thorium target is irradiated with high-energy protons (>100 MeV).[5]

-

Cooling Period: The irradiated target is stored for a period to allow for the decay of short-lived radioisotopes.

-

Target Dissolution: The thorium target is dissolved in a suitable acid, often requiring aggressive conditions.

-

Bulk Thorium Removal: The first step in purification is the removal of the vast excess of unreacted thorium. This is typically achieved through anion exchange chromatography where thorium is strongly retained.

-

Separation of Actinium and Radium: The fraction containing actinium and radium isotopes is further processed.

-

Actinium Purification: A multi-step process involving a combination of cation exchange and extraction chromatography is used to separate ²²⁵Ac from other radioisotopes, including fission products (e.g., lanthanides) and other actinide isotopes.

-

²²⁷Ac Impurity: A significant challenge of this method is the co-production of the long-lived ²²⁷Ac impurity, which is chemically inseparable from ²²⁵Ac. The ²²⁷Ac/²²⁵Ac activity ratio is typically in the range of 0.1-0.3%.[5]

Photonuclear Production from Radium-226

This method involves irradiating a ²²⁶Ra target with high-energy photons (bremsstrahlung) produced by a linear accelerator (LINAC), inducing the ²²⁶Ra(γ,n)²²⁵Ra reaction. The resulting ²²⁵Ra then decays to ²²⁵Ac.

Protocol:

-

Target Preparation: A ²²⁶Ra target is encapsulated.

-

Irradiation: The target is irradiated with a high-energy photon beam, typically generated by an 18 MV medical LINAC.

-

Ingrowth of Actinium-225: The irradiated target is allowed to stand to permit the decay of ²²⁵Ra (half-life of 14.9 days) into ²²⁵Ac.

-

Chemical Separation: The ²²⁵Ac is then chemically separated from the remaining ²²⁶Ra and the parent ²²⁵Ra using ion exchange chromatography, similar to the process for cyclotron-produced ²²⁵Ac.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the production of Actinium-225.

Caption: Decay chain of Thorium-229 to stable Bismuth-209, highlighting the generation of Actinium-225.

Caption: Experimental workflow for the cyclotron production of Actinium-225 from a Radium-226 target.

Caption: Experimental workflow for the production of Actinium-225 via proton spallation of a Thorium-232 target.

Conclusion

The synthesis of Actinium-225 is a critical component in the advancement of Targeted Alpha Therapy. While the Thorium-229 generator provides a source of high-purity ²²⁵Ac, its supply is limited. Accelerator-based methods, including cyclotron production from Radium-226 and spallation of Thorium-232, offer pathways to significantly increase the global supply of this vital radionuclide. Each method presents a unique set of parameters regarding yield, purity, and logistical challenges. The continued refinement of these production and purification protocols is paramount to meeting the growing demand for ²²⁵Ac and realizing its full therapeutic potential in the fight against cancer. This guide serves as a foundational resource for the scientific community to build upon in this important endeavor.

References

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. d-nb.info [d-nb.info]

- 3. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]

- 4. Actinium-225 production with an electron accelerator - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 5. researchgate.net [researchgate.net]

- 6. osti.gov [osti.gov]

- 7. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

Actinium-225: A Technical Guide to its Physical and Chemical Properties for Researchers and Drug Development Professionals

An In-Depth Examination of a Promising Alpha-Emitting Radionuclide for Targeted Alpha Therapy

Actinium-225 (Ac-225) is a radionuclide of significant interest in the field of nuclear medicine, particularly for its application in Targeted Alpha Therapy (TAT). Its potent alpha emissions, coupled with a favorable half-life, make it a powerful weapon in the fight against cancer. This technical guide provides a comprehensive overview of the core physical and chemical properties of Ac-225, intended for researchers, scientists, and professionals involved in the development of next-generation radiopharmaceuticals.

Physical Properties of Actinium-225

Actinium-225 is a synthetic radioisotope of actinium, characterized by its emission of high-energy alpha particles. A summary of its key physical and nuclear properties is presented in the table below.

| Property | Value |

| Symbol | 225Ac |

| Atomic Number (Z) | 89 |

| Mass Number (A) | 225 |

| Isotopic Mass | 225.023229 Da[1] |

| Half-life (t1/2) | 9.919 days[1] |

| Decay Mode | Alpha (α) decay[1] |

| Alpha Decay Energy | 5.935 MeV[1] |

| Decay Product | Francium-221 (221Fr)[1] |

| Natural Abundance | Trace amounts from the neptunium (B1219326) series[1] |

The decay of a single 225Ac atom initiates a cascade, resulting in the emission of four high-energy alpha particles as it and its daughter nuclides decay to stable Bismuth-209.[1][2] This decay chain significantly amplifies the therapeutic dose delivered to the target site.

Decay Chain of Actinium-225

The decay of Actinium-225 to stable Bismuth-209 involves a series of short-lived daughter radionuclides, each contributing to the overall therapeutic effect through the emission of alpha or beta particles. The relatively short half-lives of the daughter products ensure that the majority of the radiation dose is delivered quickly.[1]

Chemical Properties and Production of Actinium-225

Actinium exhibits a stable +3 oxidation state in aqueous solutions, and its chemistry is similar to that of lanthanum and other lanthanide elements.[2] This trivalent state is crucial for its chelation and subsequent attachment to targeting molecules.

Due to its scarcity in nature, Actinium-225 must be produced artificially.[1] Several production routes have been developed and are currently in use or under investigation.

| Production Method | Target Material | Projectile | Key Reaction | Notes |

| Thorium-229 Generator | Thorium-229 (229Th) | - | 229Th → 225Ra + α → 225Ac + β- | Provides high-purity 225Ac but supply is limited by the availability of 229Th.[3][4] |

| Proton Irradiation of Thorium-232 | Thorium-232 (232Th) | Protons (p) | 232Th(p,x)225Ac | A spallation reaction that can produce large quantities of 225Ac.[1][5][6][7] Co-production of 227Ac is a potential impurity.[5] |

| Proton Irradiation of Radium-226 | Radium-226 (226Ra) | Protons (p) | 226Ra(p,2n)225Ac | Offers a high cross-section, enabling production of large quantities with high purity.[1][5] |

| Neutron Irradiation of Radium-226 | Radium-226 (226Ra) | Neutrons (n) | 226Ra(n,γ)227Ra → 227Ac + β- | This route primarily produces 227Ac, which can then be used to generate 227Th for TAT. |

Experimental Protocol: Production and Purification of Actinium-225 from Proton-Irradiated Thorium

The production of Actinium-225 via proton irradiation of a Thorium-232 target is a multi-step process that requires careful execution and handling of radioactive materials. The following is a generalized protocol based on established methods.[2][8][9][10]

1. Target Preparation and Irradiation:

-

A target of Thorium-232 metal is fabricated and encapsulated.

-

The encapsulated target is irradiated with a high-energy proton beam (typically >100 MeV) in a cyclotron or linear accelerator.[6][7][11][12] Irradiation parameters such as beam energy, current, and duration are optimized to maximize 225Ac yield.[12]

2. Target Dissolution:

-

Following a cooling period to allow for the decay of short-lived radionuclides, the irradiated thorium target is dissolved. This is typically achieved using concentrated nitric acid with a small amount of hydrofluoric acid to facilitate dissolution.

3. Chemical Separation and Purification:

-

A multi-step chromatographic process is employed to separate 225Ac from the bulk thorium target material and various fission and spallation byproducts.

-

Anion Exchange Chromatography: The dissolved target solution, in a high concentration of nitric acid (e.g., 8M HNO3), is passed through an anion exchange resin. Thorium forms anionic complexes that are retained by the resin, while actinium and radium pass through.[13]

-

Cation Exchange Chromatography: The effluent from the anion exchange column, containing Ac and Ra, is then loaded onto a cation exchange resin. By carefully selecting the eluent and its concentration (e.g., varying concentrations of nitric acid), 225Ac can be selectively eluted and separated from radium isotopes.[13]

-

Extraction Chromatography: Further purification can be achieved using extraction chromatography resins, such as those containing DGA (N,N,N',N'-tetra-n-octyldiglycolamide), to remove any remaining impurities.

Radiolabeling and Quality Control

For therapeutic applications, Actinium-225 must be attached to a targeting molecule, such as a peptide or antibody, which selectively binds to cancer cells. This is achieved through the use of a bifunctional chelator, a molecule that can strongly bind 225Ac and also be covalently attached to the targeting biomolecule. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a commonly used chelator for 225Ac.[14][15]

Experimental Protocol: Radiolabeling of a DOTA-conjugated Peptide with Actinium-225

The following is a generalized protocol for the radiolabeling of a DOTA-conjugated peptide with 225Ac.[15][16][17]

1. Reagent Preparation:

-

Prepare a solution of the DOTA-conjugated peptide in a suitable buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate) at a pH between 5.0 and 6.0.

-

Prepare a solution of 225AcCl3 in dilute HCl (e.g., 0.1 M).

2. Radiolabeling Reaction:

-

In a sterile, low-binding microcentrifuge tube, combine the DOTA-conjugated peptide solution with the 225AcCl3 solution.

-

The reaction mixture is typically heated at a controlled temperature (e.g., 80-95°C) for a specific duration (e.g., 15-30 minutes) to facilitate the chelation of 225Ac by the DOTA moiety.[18]

3. Quenching and Purification:

-

After the incubation period, the reaction may be quenched by the addition of a solution of DTPA (diethylenetriaminepentaacetic acid) to complex any unbound 225Ac.

-

The radiolabeled peptide is then purified from unreacted components using methods such as size-exclusion chromatography or solid-phase extraction.

Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of 225Ac-labeled radiopharmaceuticals. Key QC tests include the determination of radiochemical purity, which is the percentage of the total radioactivity in the desired chemical form.

1. Radio-Thin Layer Chromatography (Radio-TLC):

-

A small aliquot of the radiolabeled product is spotted onto a TLC plate.

-

The plate is developed in a suitable mobile phase that separates the radiolabeled peptide from free 225Ac and other radiochemical impurities.

-

The distribution of radioactivity on the TLC plate is measured using a radio-TLC scanner.

-

It is crucial to allow for secular equilibrium to be established between 225Ac and its gamma-emitting daughters (typically several hours) before measurement to ensure accurate quantification.[19][20]

2. High-Performance Liquid Chromatography (HPLC):

-

Radio-HPLC provides a more detailed analysis of the radiochemical purity and can separate different radiolabeled species.

-

The sample is injected onto an HPLC column, and the eluate is passed through a radioactivity detector.

-

The resulting chromatogram shows peaks corresponding to the different radioactive components in the sample.[21][22]

Mechanism of Action: DNA Damage and Cellular Response

The therapeutic efficacy of Actinium-225 is derived from the high linear energy transfer (LET) of its alpha particles. When an alpha particle traverses a cell, it deposits a large amount of energy in a very short distance, leading to dense ionization tracks. This results in complex and clustered DNA damage, most significantly, double-strand breaks (DSBs).[23][24] DSBs are highly cytotoxic lesions that are difficult for cancer cells to repair, often leading to cell death.

Cells have evolved two primary pathways to repair DNA DSBs: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).

-

Non-Homologous End Joining (NHEJ): This is the predominant DSB repair pathway in mammalian cells. It is a rapid but error-prone mechanism that directly ligates the broken DNA ends. Key proteins in this pathway include the Ku70/80 heterodimer, DNA-PKcs, Artemis, XRCC4, and DNA Ligase IV.[25][26][27]

-

Homologous Recombination (HR): This is a high-fidelity repair pathway that uses an undamaged sister chromatid as a template to accurately repair the DSB. It is primarily active in the S and G2 phases of the cell cycle. Key proteins involved include the MRN complex (MRE11, RAD50, NBS1), ATM, BRCA1, BRCA2, and RAD51.[3][4]

The complex nature of alpha particle-induced DSBs can overwhelm the cellular repair machinery, making these lesions particularly lethal to cancer cells.

Conclusion

Actinium-225 stands out as a highly promising radionuclide for the development of potent and targeted cancer therapies. Its unique physical properties, particularly its energetic alpha emissions and decay cascade, offer a significant therapeutic advantage. A thorough understanding of its chemical properties is fundamental for the development of robust production, purification, and radiolabeling methodologies. As research continues to advance, a comprehensive knowledge of the physical and chemical characteristics of Actinium-225 will be paramount for unlocking its full clinical potential and ushering in a new era of targeted alpha therapy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Production Routes | Actineer [actineer.com]

- 6. Production and Supply of α-Particle–Emitting Radionuclides for Targeted α-Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. indico.triumf.ca [indico.triumf.ca]

- 9. researchgate.net [researchgate.net]

- 10. isotopes.gov [isotopes.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. mdpi.com [mdpi.com]

- 13. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jnm.snmjournals.org [jnm.snmjournals.org]

- 15. isotopes.gov [isotopes.gov]

- 16. Ac-225 radiochemistry through the lens of [225Ac]Ac-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. e-mjm.org [e-mjm.org]

- 20. researchgate.net [researchgate.net]

- 21. Mechanisms and Consequences of Double-strand DNA Break Formation in Chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 24. Non-Homologous End Joining (NHEJ): A Key Mechanism in DNA Repair | Bimake [bimake.com]

- 25. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 26. Homologous recombination in DNA repair and DNA damage tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Homologous Recombination and Human Health: The Roles of BRCA1, BRCA2, and Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Cellular Aftermath: A Technical Guide to Actinium-225 Induced DNA Damage and Response

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actinium-225 (Ac-225), a potent alpha-emitting radionuclide, is at the forefront of targeted alpha therapy (TAT), a promising strategy in oncology.[1] Its therapeutic efficacy stems from the localized delivery of high-energy alpha particles, which induce complex and lethal DNA damage within cancer cells.[2] Understanding the intricate cellular response to this damage is paramount for optimizing Ac-225 based radiopharmaceuticals and developing effective combination therapies. This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms activated by Ac-225 induced DNA damage, supported by quantitative data and detailed experimental protocols.

Ac-225 decays through a cascade, emitting four alpha particles, which deposit high linear energy transfer (LET) radiation over a very short range, typically a few cell diameters.[3][4] This high-LET characteristic leads to the formation of clustered and complex DNA double-strand breaks (DSBs), which are particularly challenging for cellular repair machinery to resolve accurately.[5] The cellular response to these severe lesions is a complex interplay of DNA damage sensing, signal transduction, cell cycle arrest, and the ultimate determination of cell fate—be it repair, senescence, or apoptosis.

The DNA Damage Response to Actinium-225